5-Amino-6-chloroquinoline: A Technical Overview
5-Amino-6-chloroquinoline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Amino-6-chloroquinoline is a substituted quinoline derivative of interest in medicinal chemistry and materials science. As a bifunctional molecule, it possesses both an amino and a chloro substituent on the quinoline core, making it a versatile building block for the synthesis of more complex molecules. This document provides a technical overview of its chemical properties, potential synthetic routes, and hypothetical biological activities based on related compounds, offering a resource for researchers working with this and similar chemical scaffolds.
Core Chemical Properties
The fundamental chemical and physical properties of 5-Amino-6-chloroquinoline are summarized below. It is important to note that while some data are readily available from suppliers, experimental values for properties such as melting point, boiling point, and solubility are not widely reported in public literature.
| Property | Value | Source(s) |
| CAS Number | 341010-40-0 | [1][2] |
| Molecular Formula | C₉H₇ClN₂ | [1][2] |
| Molecular Weight | 178.6 g/mol (or 178.62 g/mol ) | [1][2] |
| Appearance | Not widely reported | |
| Melting Point | Not widely reported | |
| Boiling Point | Not widely reported | |
| Solubility | Not widely reported |
Spectral Data
Experimental Protocols
Proposed Synthesis of 5-Amino-6-chloroquinoline
A specific, validated synthesis protocol for 5-Amino-6-chloroquinoline is not widely published. However, a plausible synthetic route can be conceptualized based on established quinoline synthesis methodologies, such as the Skraup or Friedländer synthesis, followed by functional group manipulations. A hypothetical two-step synthesis starting from a commercially available precursor is outlined below.
Step 1: Nitration of 6-chloroquinoline
The synthesis could commence with the nitration of 6-chloroquinoline to introduce a nitro group, which can subsequently be reduced to the desired amino group.
-
Reactants: 6-chloroquinoline, fuming nitric acid, sulfuric acid.
-
Procedure:
-
Slowly add 6-chloroquinoline to a cooled mixture of fuming nitric acid and concentrated sulfuric acid with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to facilitate the nitration. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice, which will precipitate the crude nitro product.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to ensure complete precipitation.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry the crude 6-chloro-5-nitroquinoline.
-
Purification can be achieved by recrystallization from a suitable solvent such as ethanol.
-
Step 2: Reduction of 6-chloro-5-nitroquinoline
The nitro group is then reduced to an amine to yield the final product.
-
Reactants: 6-chloro-5-nitroquinoline, a reducing agent (e.g., tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation with H₂/Pd-C).
-
Procedure (using SnCl₂/HCl):
-
Suspend the 6-chloro-5-nitroquinoline in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise with stirring.
-
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a strong base (e.g., concentrated sodium hydroxide solution) until the solution is strongly alkaline, which will precipitate the crude 5-Amino-6-chloroquinoline.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Potential Biological Activity and Signaling Pathways
While the specific biological activities of 5-Amino-6-chloroquinoline are not well-documented, the quinoline scaffold is a common feature in many biologically active compounds. Based on the known activities of related quinoline derivatives, we can hypothesize potential areas of investigation.
Hypothetical Anticancer Activity
Quinoline derivatives have been investigated for their anticancer properties, which are often attributed to their ability to intercalate with DNA and inhibit topoisomerase enzymes.[5] The planar aromatic structure of 5-Amino-6-chloroquinoline suggests it could potentially exhibit similar mechanisms of action.
-
DNA Intercalation: The planar quinoline ring system may insert itself between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and interference with DNA replication and transcription processes.
-
Topoisomerase Inhibition: Topoisomerases are crucial enzymes that manage the topological state of DNA. Inhibition of these enzymes by small molecules can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.
Potential Antimalarial Activity
Chloroquine, a well-known antimalarial drug, is a 4-aminoquinoline derivative. While 5-Amino-6-chloroquinoline has a different substitution pattern, the quinoline core is a key pharmacophore for antimalarial activity. A proposed mechanism for some quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the malaria parasite.[5]
-
Hemozoin Inhibition: The malaria parasite digests hemoglobin in the host's red blood cells, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. Quinoline derivatives can cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which kills the parasite.
Experimental Workflow: In Vitro Cytotoxicity Assay
To investigate the potential anticancer activity of 5-Amino-6-chloroquinoline, a standard in vitro cytotoxicity assay, such as the MTT or SRB assay, could be employed.
Disclaimer: The experimental protocols and biological activities described herein are hypothetical and based on the chemical properties of related compounds. Researchers should conduct their own thorough literature search and experimental validation. All laboratory work should be performed with appropriate safety precautions.
